molecular formula C9H12ClNO B3249628 (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride CAS No. 1955499-70-3

(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride

Cat. No.: B3249628
CAS No.: 1955499-70-3
M. Wt: 185.65
InChI Key: GWBHISIOGQTEOF-UHFFFAOYSA-N
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Description

“(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride” is a synthetic compound that belongs to the class of benzofuran derivatives . It is a white powder that is slightly soluble in water and commonly used as a reagent in chemical reactions .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H11NO.ClH/c10-5-9-8-4-2-1-3-7 (8)6-11-9;/h1-4,9H,5-6,10H2;1H . This indicates that the compound consists of a benzofuran ring attached to a methanamine group, and it forms a salt with hydrochloride .


Physical And Chemical Properties Analysis

“this compound” is a white powder with a molecular weight of 185.65 . It is slightly soluble in water .

Scientific Research Applications

(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride has been studied extensively for its potential use in treating a range of neurological disorders, including depression, anxiety, and schizophrenia. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.

Mechanism of Action

The exact mechanism of action of (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce inflammation and oxidative stress in animal models, suggesting potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride is its relatively simple synthesis method, which allows for easy production in the laboratory. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on (1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in neurological and inflammatory disorders. Additionally, research could investigate the use of this compound in drug delivery systems and as a fluorescent probe for imaging. Further studies could also explore the potential side effects of this compound and its long-term safety in humans.
In conclusion, this compound, or this compound, is a synthetic compound that has shown promising results in scientific research for its potential use in treating neurological and inflammatory disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with amine oxidases, which are enzymes involved in the metabolism of amines . The nature of these interactions can vary, leading to different biochemical outcomes depending on the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of specific receptors or enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound may be metabolized by amine oxidases, leading to the production of specific metabolites . These interactions can affect metabolic flux and alter the levels of certain metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can impact its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-5-9-8-4-2-1-3-7(8)6-11-9;/h1-4,9H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBHISIOGQTEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3-Dihydro-2-benzofuran-1-yl)methanamine hydrochloride
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